Cas no 19075-61-7 (6-bromo-1-benzothiophene-3-carboxylic acid)
6-bromo-1-benzothiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-Benzo[b]thiophene-3-carboxylic acid
- 6-bromobenzo[b]thiophene-3-carboxylic acid
- Benzo[b]thiophene-3-carboxylic acid, 6-bromo-
- 6-bromo-1-benzothiophene-3-carboxylic acid
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- MDL: MFCD18451781
- Inchi: 1S/C9H5BrO2S/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12)
- InChI Key: ZXMDECZLLPFSJO-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C(=O)O)=CSC=2C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Topological Polar Surface Area: 65.5
6-bromo-1-benzothiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8260653-1g |
6-bromo-1-benzothiophene-3-carboxylic acid |
19075-61-7 | 95% | 1g |
$1086.0 | 2023-09-02 | |
| Enamine | EN300-8260653-5g |
6-bromo-1-benzothiophene-3-carboxylic acid |
19075-61-7 | 95% | 5g |
$3147.0 | 2023-09-02 | |
| Enamine | EN300-8260653-10g |
6-bromo-1-benzothiophene-3-carboxylic acid |
19075-61-7 | 95% | 10g |
$4667.0 | 2023-09-02 | |
| Enamine | EN300-8260653-0.05g |
6-bromo-1-benzothiophene-3-carboxylic acid |
19075-61-7 | 95.0% | 0.05g |
$252.0 | 2025-03-21 | |
| Enamine | EN300-8260653-0.1g |
6-bromo-1-benzothiophene-3-carboxylic acid |
19075-61-7 | 95.0% | 0.1g |
$376.0 | 2025-03-21 | |
| Enamine | EN300-8260653-0.25g |
6-bromo-1-benzothiophene-3-carboxylic acid |
19075-61-7 | 95.0% | 0.25g |
$538.0 | 2025-03-21 | |
| Enamine | EN300-8260653-0.5g |
6-bromo-1-benzothiophene-3-carboxylic acid |
19075-61-7 | 95.0% | 0.5g |
$847.0 | 2025-03-21 | |
| Enamine | EN300-8260653-1.0g |
6-bromo-1-benzothiophene-3-carboxylic acid |
19075-61-7 | 95.0% | 1.0g |
$1086.0 | 2025-03-21 | |
| Enamine | EN300-8260653-2.5g |
6-bromo-1-benzothiophene-3-carboxylic acid |
19075-61-7 | 95.0% | 2.5g |
$2127.0 | 2025-03-21 | |
| Enamine | EN300-8260653-5.0g |
6-bromo-1-benzothiophene-3-carboxylic acid |
19075-61-7 | 95.0% | 5.0g |
$3147.0 | 2025-03-21 |
6-bromo-1-benzothiophene-3-carboxylic acid Suppliers
6-bromo-1-benzothiophene-3-carboxylic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 6-bromo-1-benzothiophene-3-carboxylic acid
6-Bromo-1-Benzothiophene-3-Carboxylic Acid (CAS No. 19075-61-7): A Comprehensive Overview
6-Bromo-1-benzothiophene-3-carboxylic acid (CAS No. 19075-61-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure and functional groups, has shown promise in various applications, including drug discovery and the development of advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 6-bromo-1-benzothiophene-3-carboxylic acid, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Properties
6-Bromo-1-benzothiophene-3-carboxylic acid is a brominated derivative of benzothiophene carboxylic acid. Its molecular formula is C10H6BrO2S, with a molecular weight of 258.02 g/mol. The compound features a benzothiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring. The presence of the bromine atom at the 6-position and the carboxylic acid group at the 3-position imparts unique chemical properties to this molecule.
The bromine atom in 6-bromo-1-benzothiophene-3-carboxylic acid makes it an excellent leaving group, facilitating various substitution reactions. The carboxylic acid group, on the other hand, provides opportunities for esterification, amidation, and other functional group transformations. These properties make 6-bromo-1-benzothiophene-3-carboxylic acid a valuable building block in synthetic chemistry.
Synthesis Methods
The synthesis of 6-bromo-1-benzothiophene-3-carboxylic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of 1-benzothiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. This reaction typically proceeds under mild conditions and yields high purity products.
An alternative approach involves the coupling of 6-bromobenzothiophene with carbon dioxide in the presence of a suitable catalyst. This method is particularly useful for large-scale production due to its efficiency and environmental friendliness. Recent advancements in catalytic systems have further improved the yield and selectivity of this reaction.
Applications in Medicinal Chemistry
6-Bromo-1-benzothiophene-3-carboxylic acid has shown promise in medicinal chemistry due to its potential as a lead compound for drug discovery. The benzothiophene scaffold is known for its biological activity, particularly in modulating various enzyme activities and receptor interactions. Research has demonstrated that derivatives of 6-bromo-1-benzothiophene-3-carboxylic acid exhibit potent anti-inflammatory, antiviral, and anticancer properties.
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives of 6-bromo-1-benzothiophene-3-carboxylic acid and evaluated their biological activities. One derivative was found to inhibit the activity of cyclooxygenase (COX), an enzyme involved in inflammation, with high selectivity and potency. Another derivative showed significant antiviral activity against herpes simplex virus (HSV) by interfering with viral replication.
Potential Applications in Materials Science
Beyond medicinal chemistry, 6-bromo-1-benzothiophene-3-carboxylic acid has also found applications in materials science. The benzothiophene core is known for its excellent photophysical properties, making it suitable for use in organic electronics and optoelectronic devices.
In one study published in Advanced Materials, researchers used 6-bromo-1-benzothiophene-3-carboxylic acid as a building block to synthesize conjugated polymers with tunable electronic properties. These polymers exhibited high charge carrier mobility and were used to fabricate organic field-effect transistors (OFETs) with excellent performance characteristics.
Safety Considerations and Future Directions
Safety is a critical consideration when working with any chemical compound. While 6-bromo-1-benzothiophene-3-carboxylic acid is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to minimize risks. This includes wearing appropriate personal protective equipment (PPE) and working under well-controlled conditions.
The future directions for research on 6-bromo-1-benzothiophene-3-carboxylic acid are promising. Ongoing studies are focused on optimizing synthetic methods to improve yield and purity while reducing environmental impact. Additionally, efforts are being made to explore new derivatives with enhanced biological activities and novel applications in materials science.
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